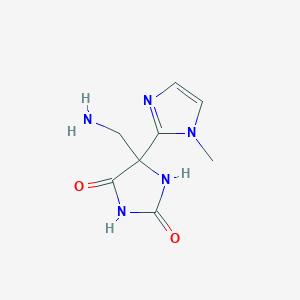![molecular formula C11H14ClNO B13612800 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)
1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride is a complex organic compound with a unique structure that combines elements of indene and furan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the indene and furan rings, followed by functionalization to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: This compound shares a similar core structure but lacks the amine group, resulting in different chemical properties and reactivity.
6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one: Another related compound with slight structural variations that can affect its applications and behavior in chemical reactions.
Uniqueness: 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride is unique due to the presence of the amine group and the hydrochloride salt, which enhance its solubility and stability. These features make it particularly valuable in applications requiring specific interactions with biological targets or in industrial processes where stability is crucial.
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-amine;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c12-9-3-1-7-2-4-10-8(11(7)9)5-6-13-10;/h2,4,9H,1,3,5-6,12H2;1H |
InChI-Schlüssel |
CBVJGIJHANGEGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1N)C3=C(C=C2)OCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)

![Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13612742.png)



![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)


![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)



